Cyclopentyl-(3-difluoromethoxy-benzyl)-amine
CAS No.: 1263216-02-9
Cat. No.: VC2734472
Molecular Formula: C13H17F2NO
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263216-02-9 |
|---|---|
| Molecular Formula | C13H17F2NO |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | N-[[3-(difluoromethoxy)phenyl]methyl]cyclopentanamine |
| Standard InChI | InChI=1S/C13H17F2NO/c14-13(15)17-12-7-3-4-10(8-12)9-16-11-5-1-2-6-11/h3-4,7-8,11,13,16H,1-2,5-6,9H2 |
| Standard InChI Key | MXKCGCDESKFTOM-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NCC2=CC(=CC=C2)OC(F)F |
| Canonical SMILES | C1CCC(C1)NCC2=CC(=CC=C2)OC(F)F |
Introduction
Chemical Identity and Structure
Basic Information
Cyclopentyl-(3-difluoromethoxy-benzyl)-amine is identified by the CAS number 1263216-02-9 and has the IUPAC name N-[[3-(difluoromethoxy)phenyl]methyl]cyclopentanamine. The molecular formula is C13H17F2NO with a molecular weight of 241.28 g/mol. The compound belongs to the class of organofluorine compounds due to the presence of fluorine atoms, which often enhance biological activity and stability in medicinal chemistry applications.
Table 1: Basic Information of Cyclopentyl-(3-difluoromethoxy-benzyl)-amine
| Parameter | Information |
|---|---|
| CAS No. | 1263216-02-9 |
| IUPAC Name | N-[[3-(difluoromethoxy)phenyl]methyl]cyclopentanamine |
| Molecular Formula | C13H17F2NO |
| Molecular Weight | 241.28 g/mol |
| Standard InChI | InChI=1S/C13H17F2NO/c14-13(15)17-12-7-3-4-10(8-12)9-16-11-5-1-2-6-11/h3-4,7-8,11,13,16H,1-2,5-6,9H2 |
| SMILES | c1cc(cc(c1)OC(F)F)CNC2CCCC2 |
| InChIKey | MXKCGCDESKFTOM-UHFFFAOYSA-N |
Structural Features
The molecular structure of Cyclopentyl-(3-difluoromethoxy-benzyl)-amine contains several key structural elements that define its chemical properties and potential applications :
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A cyclopentyl ring (C5H9) directly bonded to a secondary amine nitrogen
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A benzyl group attached to the same nitrogen atom
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A difluoromethoxy (-OCHF2) substituent at the meta position (position 3) of the benzene ring
The presence of the difluoromethoxy group is particularly significant as it contains two fluorine atoms that influence the electronic properties of the benzene ring. Fluorine, being the most electronegative element, creates a unique electronic environment that can affect both the compound's physical properties and its interactions with biological systems.
Synthesis Methods
Optimization Considerations
For industrial-scale synthesis or research purposes requiring larger quantities, several optimization strategies should be considered:
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Reaction Conditions: Temperature control, solvent selection, and reaction time are critical parameters that affect yield and purity.
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Catalytic Systems: Various catalysts, particularly those effective for reductive amination or nucleophilic substitution reactions, may improve efficiency.
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Purification Methods: Column chromatography, recrystallization, or other purification techniques may be necessary to achieve high purity.
On an industrial scale, continuous flow processes and automated reactors are often utilized to optimize yield and purity for similar compounds, strategies which could be adapted for Cyclopentyl-(3-difluoromethoxy-benzyl)-amine synthesis.
Comparative Analysis
Comparison with Structurally Related Compounds
Several structurally related compounds provide valuable comparative insights into the properties and potential applications of Cyclopentyl-(3-difluoromethoxy-benzyl)-amine. Table 2 presents a comparison of key parameters for these compounds.
Table 2: Comparison of Cyclopentyl-(3-difluoromethoxy-benzyl)-amine with Related Compounds
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| Cyclopentyl-(3-difluoromethoxy-benzyl)-amine | 1263216-02-9 | C13H17F2NO | 241.28 | Reference compound |
| Cyclopentyl-(4-difluoromethoxy-benzyl)-amine | 136436-75-4 | C13H17F2NO | 241.28 | Difluoromethoxy at para position |
| Cyclopentyl-(4-fluoro-benzyl)-amine | 85952-73-4 | C12H16FN | 193.26 | Single fluoro at para position |
| Cyclopentyl-(2,3,4-trimethoxy-benzyl)-amine | 418788-93-9 | C15H23NO3 | 265.35 | Three methoxy groups |
| Cyclopropylmethyl-(3-ethoxybenzyl)amine | N/A | C13H19NO | 205.30 | Cyclopropylmethyl instead of cyclopentyl; ethoxy instead of difluoromethoxy |
The positional isomer Cyclopentyl-(4-difluoromethoxy-benzyl)-amine differs only in the position of the difluoromethoxy group (para instead of meta) but shares the same molecular formula and weight. This subtle difference in substitution pattern leads to different electronic distributions on the benzene ring, potentially affecting interactions with biological targets and physicochemical properties.
Structure-Activity Relationships
The structure of Cyclopentyl-(3-difluoromethoxy-benzyl)-amine contains several features that contribute to its potential biological activities and chemical behavior:
Applications in Research
Chemical Research Applications
Cyclopentyl-(3-difluoromethoxy-benzyl)-amine serves as a versatile compound in various research fields:
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Building Block in Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those containing the difluoromethoxy functionality.
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Structure-Activity Relationship Studies: As part of a series of structurally related compounds, it can provide insights into how specific structural modifications affect biological activity or physicochemical properties.
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Fluorine Chemistry Research: The compound represents an example of organofluorine chemistry, a field of significant interest due to the unique properties that fluorine imparts to organic molecules.
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Method Development: It can serve as a model compound for developing new analytical methods or synthetic approaches for similar structural motifs.
Current Research Trends
Analytical Characterization
Ongoing research efforts focus on comprehensive characterization of Cyclopentyl-(3-difluoromethoxy-benzyl)-amine and related compounds using various analytical techniques:
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Spectroscopic Methods: NMR, IR, and mass spectrometry provide detailed structural information and confirm the identity and purity of synthesized compounds.
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Chromatographic Techniques: HPLC and GC methods are used for purity determination and reaction monitoring.
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X-ray Crystallography: This technique, when applicable, provides definitive information about the three-dimensional structure and molecular packing.
Emerging Applications
Cyclopentyl-(3-difluoromethoxy-benzyl)-amine continues to be studied for its potential applications in drug development and material science due to its unique structure-property relationships:
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Medicinal Chemistry: The compound's structural features make it potentially valuable in pharmaceutical research, particularly in areas where fluorinated compounds have shown therapeutic promise.
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Chemical Biology: It may serve as a probe compound for investigating biological systems and understanding structure-activity relationships.
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Materials Science: Organofluorine compounds often exhibit interesting properties for materials applications, such as enhanced thermal stability and unique surface properties.
Future Research Directions
Research Gaps
Several aspects of Cyclopentyl-(3-difluoromethoxy-benzyl)-amine warrant further investigation:
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Comprehensive Physical Properties: Detailed characterization of physical properties such as solubility profiles, partition coefficients, and thermal properties would enhance understanding of this compound.
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Biological Activity Profiling: Systematic evaluation against various biological targets would help identify potential therapeutic applications.
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Synthetic Methodology Optimization: Development of more efficient, scalable, and environmentally friendly synthetic routes would be valuable for research and potential commercial applications.
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Structure-Property Relationships: Investigating how structural modifications affect properties would contribute to rational design of related compounds with enhanced properties for specific applications.
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